molecular formula C13H19Cl2N3 B1379219 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride CAS No. 1461708-62-2

4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride

Cat. No.: B1379219
CAS No.: 1461708-62-2
M. Wt: 288.21 g/mol
InChI Key: UCMIMQPPOUCVCK-UHFFFAOYSA-N
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Description

4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a benzodiazole (commonly known as benzimidazole) core linked to a cyclohexylamine scaffold. This molecular architecture is frequently explored for its potential to interact with various biological targets. The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating its use in biological assays. The benzimidazole moiety is a privileged structure in pharmaceutical research, known for its diverse biological activities. Scientific literature indicates that novel benzimidazole derivatives are investigated as kinase inhibitors . Furthermore, related chemical scaffolds, such as the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one structure, have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases . Given its structural features, this compound may serve as a valuable intermediate or precursor for synthesizing more complex molecules for research in oncology, immunology, and neurology. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers are advised to consult the available safety data sheets (SDS) prior to handling.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)cyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMIMQPPOUCVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-62-2
Record name 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
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Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole ring system is typically synthesized by condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic or dehydrating conditions. For example, o-phenylenediamine reacts with formic acid or aldehydes to yield 1H-benzimidazole derivatives.

Step Reagents Conditions Outcome
1 o-Phenylenediamine + aldehyde (e.g., cyclohexanone derivative) Acidic medium (HCl or polyphosphoric acid), reflux Formation of 1H-benzimidazole core

This step is well-documented in benzimidazole chemistry literature and typically yields the core structure with high efficiency.

Salt Formation (Dihydrochloride)

The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal HCl solution.

Step Reagents Conditions Outcome
3 Free base amine + 2 equivalents HCl Ethanol, room temperature Formation of dihydrochloride salt, enhancing solubility and stability

Reaction Conditions and Yields

Step Typical Yield (%) Reaction Time Temperature Solvent Notes
Benzimidazole formation 70–90 2–6 hours Reflux Acidic aqueous or organic solvent High purity achievable
Cyclohexan-1-amine substitution 60–85 4–24 hours Room temp to reflux Ethanol, methanol, or DMF Base catalyzed
Salt formation >95 1–2 hours Room temp Ethanol or ether Crystallization

Research Findings and Optimization

  • Catalyst and Base Selection: Potassium carbonate is commonly used to facilitate nucleophilic substitution due to its mild basicity and compatibility with solvents.
  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance substitution efficiency but may complicate purification.
  • Purification: Recrystallization from ethanol or aqueous ethanol is preferred for salt formation to obtain high purity crystalline dihydrochloride.
  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to track reaction progress and confirm product identity.

Summary Table of Preparation Steps

Preparation Step Reagents & Conditions Purpose Yield Range (%)
Benzimidazole ring formation o-Phenylenediamine + aldehyde, acidic reflux Core heterocycle synthesis 70–90
Substitution with cyclohexan-1-amine 2-chlorobenzimidazole + cyclohexan-1-amine, base, reflux Attach cyclohexan-1-amine group 60–85
Dihydrochloride salt formation Free amine + HCl in ethanol Salt formation for stability >95

Additional Notes

  • Literature reports indicate that the benzimidazole derivatives can be further functionalized or oxidized depending on the target application.
  • The synthetic route is adaptable to scale-up for industrial production using continuous flow reactors and automated purification systems.
  • The dihydrochloride salt form improves the compound’s physicochemical properties, making it suitable for pharmaceutical research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in various diseases. Notably, research has indicated that it may serve as an inhibitor of methionyl-tRNA synthetase, which is crucial in protein synthesis and has implications for cancer therapy and antibiotic development .

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of benzodiazole derivatives, including 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride. These compounds exhibit activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents .

Neuropharmacology

Given the structural similarities to known psychoactive compounds, this benzodiazole derivative has been investigated for its effects on the central nervous system. Preliminary studies suggest potential anxiolytic or antidepressant-like activities, warranting further exploration into its mechanisms of action and therapeutic efficacy .

Chemical Biology

In chemical biology, the compound is utilized as a tool for probing biological systems. Its ability to selectively inhibit specific protein interactions makes it useful for studying cellular pathways and signaling mechanisms .

Case Study 1: Inhibition of Methionyl-tRNA Synthetase

A significant study published in Nature Communications focused on the synthesis and evaluation of various benzodiazole derivatives, including this compound. The researchers found that this compound exhibited potent inhibition of methionyl-tRNA synthetase in vitro, leading to reduced protein synthesis in cancer cells. This finding highlights its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation published in Journal of Medicinal Chemistry assessed the antimicrobial properties of several benzodiazole derivatives against pathogenic bacteria. The study revealed that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains .

Mechanism of Action

The compound exerts its effects primarily through its interaction with histamine H3 receptors. By acting as an antagonist or agonist, it modulates the activity of these receptors, which are involved in various neurological processes. This modulation can influence cognitive functions, making it a potential candidate for treating cognitive disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular properties, solubility, and functional implications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Core Heterocycle Substituent Key Features
4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride (Target) C₁₃H₁₇Cl₂N₃ 286.1 (calc.) Benzimidazole Cyclohexan-1-amine Conformational flexibility; enhanced solubility via dihydrochloride salt
4-(1H-1,2,4-Triazol-3-yl)cyclohexan-1-amine dihydrochloride C₈H₁₆Cl₂N₄ 239.15 1,2,4-Triazole Cyclohexan-1-amine Smaller heterocycle; reduced aromaticity; similar solubility profile
1-(1H-1,3-Benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride C₁₂H₁₈Cl₂N₄ 289.2 (calc.) Benzimidazole Branched 2-methylbutan-1-amine Increased lipophilicity; steric hindrance from branched chain

Key Observations:

  • Core Heterocycle: The benzimidazole in the target compound enables π-π stacking and stronger hydrogen bonding compared to the triazole analog, which lacks fused aromaticity .
  • Substituent Effects: The cyclohexane ring in the target compound introduces flexibility, whereas the branched chain in the 2-methylbutan-1-amine derivative may hinder binding to planar biological targets .
  • Salt Form: All compounds are dihydrochloride salts, promoting solubility in aqueous media via ionic interactions .

Solubility and Reactivity

  • Target Compound: The dihydrochloride salt enhances solubility, critical for pharmaceutical applications. The cyclohexane ring’s flexibility may improve membrane permeability compared to rigid aromatic systems .
  • Branched-Chain Derivative: The 2-methylbutan-1-amine group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility compared to the target compound .

Research Findings and Data Gaps

  • Comparative docking simulations could predict binding modes relative to triazole or branched-chain analogs.
  • Experimental Data: Limited empirical data (e.g., crystallographic studies, binding assays) are available in the provided evidence. Further research is needed to validate solubility, stability, and bioactivity.

Biological Activity

Chemical Structure and Properties

4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride is characterized by its unique structure, which includes a benzodiazole ring fused with a cyclohexane moiety. The molecular formula is C13H17N32HClC_{13}H_{17}N_3\cdot 2HCl, and its CAS number is 351334-96-8 . The compound is typically presented as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Anticancer Properties

Research has indicated that compounds containing the benzodiazole moiety exhibit significant anticancer properties. A study focusing on related benzodiazole derivatives demonstrated their effectiveness against various cancer cell lines. For instance, the IC50 values (the concentration required to inhibit cell growth by 50%) for certain derivatives ranged from 0.09 to 157.4 µM across different breast cancer cell lines, including MCF-7 and SKBR-3 . This suggests that this compound may also possess similar anticancer activity.

The proposed mechanism of action for benzodiazole derivatives often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptosis (programmed cell death), making these compounds promising candidates for cancer therapy .

Neuroprotective Effects

In addition to anticancer properties, some studies have suggested neuroprotective effects associated with benzodiazole derivatives. These compounds may modulate neuroinflammatory responses and offer protection against neurodegenerative diseases by inhibiting specific pathways involved in neuronal damage .

Data Table: Biological Activity Overview

Activity Cell Line/Model IC50 (µM) Mechanism
AnticancerMCF-70.30 - 157.4ROS generation
AnticancerSKBR-30.09 - 93.08Apoptosis induction
NeuroprotectionIn vitro modelsN/AInhibition of neuroinflammation

Case Study 1: Breast Cancer Treatment

A recent study evaluated the effects of various benzodiazole derivatives on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of benzodiazole derivatives in models of neurodegeneration. The study found that these compounds reduced neuronal death and inflammation in response to toxic stimuli, suggesting their potential utility in treating conditions like Alzheimer's disease .

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves coupling a benzimidazole precursor with a functionalized cyclohexane amine. For example, a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution can be employed to attach the benzimidazole moiety to the cyclohexane scaffold . Yield optimization may involve:

  • Temperature control : Maintaining 60–80°C during coupling reactions to balance reaction rate and side-product formation.
  • Catalyst screening : Testing Cu(I) salts (e.g., CuBr) or ligands (e.g., TBTA) to improve regioselectivity in cycloadditions.
  • Deprotection conditions : Using HCl in dioxane (4 M) for efficient removal of tert-butyl carbamate (Boc) groups without degrading the benzimidazole core .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm proton environments (e.g., benzimidazole aromatic protons at δ 7.1–8.6 ppm) and cyclohexane chair conformation (axial/equatorial proton splitting) .
  • Mass spectrometry (ESI+) : Confirm molecular weight (e.g., [M+H]+^+ ion at m/z ~290 for the free base) and isotopic patterns .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., C-N bond lengths in benzimidazole ≈ 1.33 Å) and verify dihydrochloride salt formation via Cl^- ion positions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors released during deprotection steps .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to designated containers for hazardous organic salts .

Advanced: How can stereochemical challenges in synthesizing enantiopure forms be addressed?

Methodological Answer:

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column with hexane:isopropanol mobile phase) to separate (1R,4R) and (1S,4S) diastereomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclization steps to favor specific enantiomers .
  • X-ray diffraction : Confirm absolute configuration by refining Flack parameters in SHELXL, leveraging anomalous scattering from heavy atoms (e.g., Cl in the hydrochloride salt) .

Advanced: How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Dynamic effects : Analyze variable-temperature NMR to distinguish between conformational exchange (e.g., cyclohexane ring flipping) and impurities.
  • 2D experiments : Use 1H^1H-13C^{13}C HSQC and HMBC to assign overlapping signals (e.g., benzimidazole protons vs. cyclohexane CH2_2 groups) .
  • Computational modeling : Compare experimental 1H^1H shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* level) to validate assignments .

Advanced: What experimental designs are recommended for studying its biological interactions (e.g., receptor binding)?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to receptors (e.g., benzodiazepine sites) with a titration protocol (25 injections, 2 µL each) to calculate KdK_d, ΔH, and ΔS .
  • Fluorescence polarization assays : Use FITC-labeled derivatives to quantify binding affinity in competitive assays (ex: 485 nm, em: 535 nm) .
  • Molecular docking : Model interactions using AutoDock Vina with receptor structures (PDB ID: 6HUQ) and refine poses with AMBER force fields to predict binding modes .

Advanced: How can computational tools predict the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility prediction : Use COSMO-RS (via COSMOtherm) to compute logS values based on molecular surface charge distributions .
  • pKa estimation : Apply MarvinSketch or ACD/Labs to predict protonation states (e.g., amine groups pKa ≈ 9.5) and optimize salt forms for enhanced stability .
  • Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS to identify vulnerable functional groups .

Advanced: What analytical strategies are effective for assessing purity in complex mixtures?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection at 254 nm to quantify impurities (e.g., unreacted benzimidazole precursors) .
  • Ion chromatography : Quantify chloride content (theoretical ≈ 19.8% w/w) to confirm dihydrochloride stoichiometry .
  • Elemental analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 54.3%, H: 5.8%, N: 14.5%) to verify purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride

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